molecular formula C28H16N2O5 B1634712 Phthalimide, 4,4'-oxybis[N-phenyl-

Phthalimide, 4,4'-oxybis[N-phenyl-

Cat. No.: B1634712
M. Wt: 460.4 g/mol
InChI Key: NJPJUFKGHSXBEE-UHFFFAOYSA-N
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Description

Phthalimide, 4,4'-oxybis[N-phenyl- (CAS RN: Not explicitly provided; molecular formula: C₂₈H₁₆N₂O₅, molecular weight: 460 g/mol) is a dimeric phthalimide derivative characterized by two phthalimide moieties linked via an oxygen-bridged diphenyl group . Its structure features electron-withdrawing phthalimide groups attached to a central 4,4'-oxybis(phenylene) backbone, which imparts rigidity and influences its thermal stability and reactivity. This compound is primarily utilized in polymer synthesis, serving as a monomer or intermediate for high-performance polyimides and sulfur-containing polymers .

Properties

Molecular Formula

C28H16N2O5

Molecular Weight

460.4 g/mol

IUPAC Name

5-(1,3-dioxo-2-phenylisoindol-5-yl)oxy-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C28H16N2O5/c31-25-21-13-11-19(15-23(21)27(33)29(25)17-7-3-1-4-8-17)35-20-12-14-22-24(16-20)28(34)30(26(22)32)18-9-5-2-6-10-18/h1-16H

InChI Key

NJPJUFKGHSXBEE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional distinctions between Phthalimide, 4,4'-oxybis[N-phenyl- and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Phthalimide, 4,4'-oxybis[N-phenyl- C₂₈H₁₆N₂O₅ 460 Phthalimide, ether bridge Polyimide synthesis
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Phthalimide, chloro substituent Monomer for polyimides
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ 192.22 Acetyl, amine Laboratory research
4,4'-Oxybis(benzenesulfenyl chloride) C₁₂H₈Cl₂O₂S₂ 331.22 Sulfenyl chloride, ether bridge Rubber vulcanization
4,4'-Methylenedianiline C₁₃H₁₄N₂ 198.27 Amine, methylene bridge Epoxy resins, polyurethanes

Physical and Chemical Properties

  • Thermal Stability : Phthalimide derivatives with aromatic bridges (e.g., 4,4'-oxybis[N-phenyl-) exhibit higher decomposition temperatures (>300°C) than aliphatic-bridged compounds like N,N'-diacetyl-1,4-phenylenediamine .
  • Solubility: The rigid ether bridge reduces solubility in common organic solvents compared to methylene-bridged 4,4'-methylenedianiline, which dissolves readily in acetone and ethanol .

Preparation Methods

Reaction Overview

The Mitsunobu reaction is the most documented method for synthesizing N-substituted phthalimides with ether linkages. This reaction enables the coupling of 4-hydroxy-N-phenylphthalimide derivatives using a triarylphosphine (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD). The general mechanism involves activation of the hydroxyl group into a leaving group, followed by nucleophilic displacement by a second phthalimide unit.

Reaction Scheme:
$$
2 \, \text{4-Hydroxy-N-phenylphthalimide} + \text{DIAD} + \text{PPh}_3 \rightarrow \text{Phthalimide, 4,4'-oxybis[N-phenyl-]} + \text{By-products}
$$

Stepwise Procedure

  • Preparation of 4-Hydroxy-N-phenylphthalimide:

    • 4-Nitrophthalic anhydride is condensed with aniline in acetic acid under reflux to yield N-phenyl-4-nitrophthalimide.
    • Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxyl group.
  • Mitsunobu Coupling:

    • Reactants: 4-Hydroxy-N-phenylphthalimide (2 equiv), DIAD (1.1 equiv), triphenylphosphine (2.2 equiv).
    • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
    • Conditions: The mixture is cooled to 0–5°C before slow addition of DIAD to mitigate exothermicity. Post-addition, stirring continues at 15–25°C for 60–90 minutes.
  • Work-up and Purification:

    • By-products (triphenylphosphine oxide, hydrazides) are removed via filtration or aqueous washes.
    • The crude product is recrystallized from ethanol/water (3:1) to yield white crystals (reported purity: >95%).

Optimization Notes:

  • Excess phosphine ensures complete activation of the hydroxyl group.
  • Controlled addition of DIAD prevents thermal degradation.

Ullmann-Type Coupling for Ether Synthesis

Methodology

Ullmann coupling offers an alternative route using copper catalysts to form the ether bond. This method is applicable if halogenated precursors (e.g., 4-bromo-N-phenylphthalimide) are available.

Reaction Scheme:
$$
2 \, \text{4-Bromo-N-phenylphthalimide} + \text{Cu}_2\text{O} \rightarrow \text{Phthalimide, 4,4'-oxybis[N-phenyl-]} + 2 \, \text{CuBr}
$$

Experimental Parameters

  • Catalyst: Copper(I) oxide (10 mol%).
  • Solvent: Dimethylformamide (DMF) at 120°C.
  • Yield: ~40–50% (lower than Mitsunobu due to side reactions).

Limitations:

  • Requires halogenated precursors, which demand additional synthesis steps.
  • High temperatures risk decomposition of phthalimide groups.

Comparative Analysis of Synthetic Routes

Method Conditions Yield By-products Scalability
Mitsunobu 0–25°C, THF, 2 h 70–80% Triphenylphosphine oxide Industrial
Ullmann Coupling 120°C, DMF, 24 h 40–50% Copper salts Laboratory

Key Findings:

  • The Mitsunobu reaction is superior in yield and scalability, though it generates stoichiometric by-products.
  • Ullmann coupling avoids phosphine-based waste but is less efficient.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems: Microreactors improve heat dissipation during exothermic Mitsunobu steps, enhancing safety and reproducibility.
  • Solvent Recycling: THF recovery via distillation reduces costs and environmental impact.

Environmental Impact

  • Triphenylphosphine oxide by-products necessitate dedicated waste streams.
  • Copper residues from Ullmann coupling require chelation before disposal.

Emerging Methodologies

Photocatalytic Coupling

Recent advances in photoredox catalysis propose visible light-driven etherification, though applicability to phthalimides remains untested.

Enzymatic Approaches

Lipases and oxidoreductases show potential for mild, selective couplings but currently lack the efficiency needed for aromatic systems.

Q & A

Q. What are the standard synthetic routes for phthalimide derivatives, and how are reaction conditions optimized?

Phthalimide derivatives are commonly synthesized via the Gabriel method , where phthalimide reacts with alkyl halides in the presence of a base (e.g., KOH) to form N-alkyl phthalimides, followed by hydrolysis to yield primary amines . Optimization involves solvent selection (e.g., DMF for high reactivity), temperature control (e.g., 60–80°C for nucleophilic substitution), and stoichiometric ratios to minimize by-products. For example, N-(5-Bromopentyl)phthalimide synthesis uses 1,5-dibromopentane and phthalimide in dimethylformamide (DMF) with sodium carbonate .

Q. How is the structural integrity of phthalimide derivatives validated in synthetic chemistry?

Structural confirmation employs:

  • Spectroscopy : FT-IR for imide C=O stretching (~1770 cm⁻¹) and NH deformation (~720 cm⁻¹) .
  • Mass spectrometry : Electron impact ionization (EI-MS) to confirm molecular ion peaks and fragmentation patterns .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points (e.g., 76–80°C for N-(4-Bromobutyl)phthalimide) .

Q. What are the primary pharmacological applications of phthalimide derivatives in preclinical research?

Phthalimide derivatives exhibit:

  • Anticancer activity : Growth inhibition of MDAMB-231 (breast carcinoma) and SKHep-1 (hepatoma) cells via apoptosis induction .
  • Antimicrobial effects : Schiff base-phthalimide hybrids show enhanced activity against Gram-positive bacteria .
  • Analgesic potential : Modulation of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS) pathways .

Advanced Research Questions

Q. How can contradictions in biological activity data across phthalimide studies be resolved?

Discrepancies arise from cell line specificity , structural modifications , and experimental protocols . For example:

  • SKHep-1 vs. CA46 cells : Phthalimide-benzothiazole hybrids show IC₅₀ values varying by >50% due to differential expression of drug transporters .
  • Hydration effects : Fragmentation patterns in mass spectrometry vary with solvent polarity, impacting reproducibility . Methodological solution : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize phthalimide’s role in mitigating electrical aging in polymers?

In low-density polyethylene (LDPE), phthalimide (0.05 wt.%) enhances electrical strength by 50% under UV irradiation. Optimization involves:

  • Concentration gradients : Systematic testing from 0.01–0.1 wt.% to balance cost and performance .
  • Long-term stability : Extended aging experiments (e.g., 100+ hours) under high voltage to assess degradation .
  • Analytical validation : IR spectroscopy tracks carbonyl index (C=O) to correlate structural changes with electrical properties .

Q. How do computational models enhance the design of phthalimide-based therapeutics?

QSAR studies identify critical pharmacophores:

  • Electron-withdrawing groups (e.g., -NO₂) at the 4-position improve COX-2 inhibition .
  • Hybridization strategies : Coupling phthalimide with thiazole rings enhances DNA intercalation in Jurkat cells . Molecular dynamics simulations predict binding affinities to targets like TNF-α and VEGF receptors .

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